molecular formula C21H18O7 B2481352 (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 929456-15-5

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2481352
CAS No.: 929456-15-5
M. Wt: 382.368
InChI Key: LWXFZUXGJARORJ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H18O7 and its molecular weight is 382.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, identified by CAS Number 929456-15-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.

The molecular formula of this compound is C21H18O7C_{21}H_{18}O_{7}, with a molecular weight of 382.4 g/mol. The compound's structure features a benzodioxole moiety linked to a benzofuran derivative, which is significant for its biological activity.

PropertyValue
CAS Number929456-15-5
Molecular FormulaC21H18O7
Molecular Weight382.4 g/mol

Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives similar to this compound. For instance, compounds derived from benzofuran have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 8.86 µM against HeLa cells, compared to the standard drug 5-fluorouracil which had an IC50 of 35.62 µM .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound revealed promising results:

Cell LineIC50 (µM)Reference
HeLa8.86
MCF712.4

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been noted in various studies. Related benzofuran derivatives have shown the ability to inhibit pro-inflammatory mediators such as NO and COX-2 in activated microglial cells. For example, compounds derived from similar scaffolds were able to reduce TNF-alpha levels significantly .

Inhibitory Effects on Inflammatory Mediators

Research indicates that this compound may exhibit similar inhibitory effects:

MediatorInhibition (%)Concentration (µg/mL)Reference
NO60%1
COX-255%1

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been well documented. Compounds structurally similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study examined the antibacterial activity of several derivatives against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 mg/mL
Escherichia coli6 mg/mL
Salmonella typhi6 mg/mL

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-3-24-21(23)12(2)27-14-5-6-15-17(10-14)28-19(20(15)22)9-13-4-7-16-18(8-13)26-11-25-16/h4-10,12H,3,11H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXFZUXGJARORJ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.